molecular formula C15H17ClN6O2 B12487948 6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine

6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine

Cat. No.: B12487948
M. Wt: 348.79 g/mol
InChI Key: UXNUWMSTZMNOKW-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a benzylpiperazine moiety, a chlorine atom, and a nitro group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloro-5-nitropyrimidine with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Reduction: 6-(4-Benzylpiperazin-1-yl)-2-chloro-5-aminopyrimidin-4-amine.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, such as DNA replication and protein synthesis, ultimately resulting in the death of microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine stands out due to its unique combination of a nitro group and a benzylpiperazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes .

Properties

Molecular Formula

C15H17ClN6O2

Molecular Weight

348.79 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-2-chloro-5-nitropyrimidin-4-amine

InChI

InChI=1S/C15H17ClN6O2/c16-15-18-13(17)12(22(23)24)14(19-15)21-8-6-20(7-9-21)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,17,18,19)

InChI Key

UXNUWMSTZMNOKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=C3[N+](=O)[O-])N)Cl

Origin of Product

United States

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